molecular formula C17H19BFNO2 B6342251 MFCD12032372 CAS No. 1402172-84-2

MFCD12032372

Cat. No.: B6342251
CAS No.: 1402172-84-2
M. Wt: 299.1 g/mol
InChI Key: JBXKPLKYBFUKEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2-Fluorophenyl)pyridine-4-boronic acid pinacol ester (MFCD12032372) is a boronic ester derivative Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)pyridine-4-boronic acid pinacol ester typically involves the reaction of 2-(2-fluorophenyl)pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include:

    Temperature: 80-100°C

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Catalyst: Palladium(II) acetate or palladium(0) complexes

    Base: Potassium carbonate or cesium carbonate

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)pyridine-4-boronic acid pinacol ester undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides.

    Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

    Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., THF).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-(2-Fluorophenyl)pyridine-4-boronic acid pinacol ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its role in drug discovery and development.

    Industry: Utilized in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)pyridine-4-boronic acid pinacol ester in chemical reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in its biological applications are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluorophenyl)pyridine-4-boronic acid
  • 2-(2-Fluorophenyl)pyridine-4-boronic acid neopentyl glycol ester
  • 2-(2-Fluorophenyl)pyridine-4-boronic acid ethylene glycol ester

Uniqueness

2-(2-Fluorophenyl)pyridine-4-boronic acid pinacol ester is unique due to its stability and ease of handling compared to other boronic esters. The pinacol ester moiety provides steric protection, making it less prone to hydrolysis and oxidation. This stability enhances its utility in various synthetic applications, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Properties

IUPAC Name

2-(2-fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BFNO2/c1-16(2)17(3,4)22-18(21-16)12-9-10-20-15(11-12)13-7-5-6-8-14(13)19/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXKPLKYBFUKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.